molecular formula C12H14ClN3OS B1389279 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941870-02-6

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1389279
CAS RN: 941870-02-6
M. Wt: 283.78 g/mol
InChI Key: ZNTFNQOJMZXXAJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the CAS Number: 941870-02-6 . It has a molecular weight of 283.78 and is solid in physical form . The compound is extensively used in scientific research due to its diverse applications.


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The IUPAC name of the compound is 7-chloro-4-methoxy-2-(1-piperazinyl)-1,3-benzothiazole . The InChI code is 1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 283.78 .

Scientific Research Applications

Pharmacology

Compounds similar to the one have been studied for their anti-tumor and anti-inflammatory activities. They may serve as modifiers of allergic and inflammatory responses or as inhibitors of retinoic acid-metabolizing enzymes, potentially treating skin diseases and cancer .

Antimicrobial Activity

Derivatives of related structures have shown promise in antimicrobial activity. For instance, certain piperazine chrome-2-one compounds have demonstrated good antifungal activity .

Photonics

In the field of photonics, researchers seek new organic nonlinear optical materials for applications such as optical switching and signal processing. Related compounds have been explored for their third-order nonlinear optical properties .

Material Science

The growth and characterization of organic aromatic single crystals, like 4-methoxy-2-nitroaniline, have been conducted for potential use in various technological applications due to their physical properties .

properties

IUPAC Name

7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTFNQOJMZXXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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